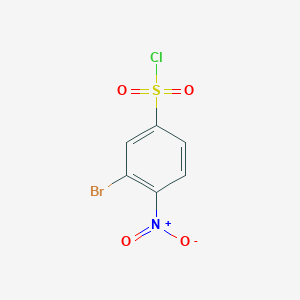

3-Bromo-4-nitrobenzene-1-sulfonyl chloride

Description

The exact mass of the compound 3-Bromo-4-nitrobenzene-1-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Bromo-4-nitrobenzene-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-nitrobenzene-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO4S/c7-5-3-4(14(8,12)13)1-2-6(5)9(10)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVMIFAHAVZOCIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301278536 | |

| Record name | 3-Bromo-4-nitrobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301278536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181458-26-3 | |

| Record name | 3-Bromo-4-nitrobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1181458-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-nitrobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301278536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-4-nitrobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemo-Orthogonal Functionalization: A Technical Guide to 3-Bromo-4-nitrobenzene-1-sulfonyl chloride

Executive Summary & Reactivity Profile

3-Bromo-4-nitrobenzene-1-sulfonyl chloride (CAS: 1181458-26-3) acts as a privileged "tri-vector" scaffold in medicinal chemistry. Its utility lies in the orthogonal reactivity of its three functional groups, allowing for sequential, regioselective diversification.

For the drug developer, this molecule represents a branching point. You are not just buying a building block; you are acquiring a logic gate that can be opened in three distinct directions depending on the order of operations.

The Reactivity Triad

The molecule presents three electrophilic sites with distinct activation energies:

-

The Sulfonyl Chloride (

): The "Kinetic Anchor." It is the most reactive site, susceptible to rapid nucleophilic attack by amines or alcohols. It must be derivatized first to prevent hydrolysis or polymerization. -

The Activated Bromide (

): The "Variable Switch." Located ortho to the nitro group, this position is highly activated for Nucleophilic Aromatic Substitution ( -

The Nitro Group (

): The "Latent Nucleophile." It serves as an activating group for the bromide in early steps and can be unmasked (reduced) to an aniline in late-stage synthesis.

Reactivity Decision Matrix

The following diagram illustrates the logical flow of functionalization.

Figure 1: Chemoselectivity flowchart demonstrating the hierarchical functionalization of the scaffold.

Vector 1: The Sulfonyl Chloride (Kinetic Anchor)

The sulfonyl chloride moiety is moisture-sensitive and corrosive.[1] In the hierarchy of reactivity, it is an acid chloride equivalent . It reacts with nucleophiles (amines, alcohols) at room temperature or below.[2]

Causality & Selectivity

-

Why First? Attempting Pd-coupling or reduction on the bare sulfonyl chloride will lead to catalyst poisoning (Pd interacting with S) or reduction of the sulfonyl group to a thiol/sulfinic acid.

-

The Trap: The ortho-nitro group activates the bromine. If you use a harsh base (like hydroxide) or high heat during sulfonylation, you risk displacing the bromine (SNAr) or hydrolyzing the sulfonyl chloride.

Protocol: Chemoselective Sulfonylation

Objective: Install the sulfonamide without touching the activated bromide.

-

Preparation: Dissolve 1.0 eq of 3-Bromo-4-nitrobenzene-1-sulfonyl chloride in anhydrous DCM (0.2 M).

-

Base Selection: Add 1.1 eq of Pyridine or 2,6-Lutidine .

-

Note: Avoid strong inorganic bases (NaOH, KOH) which promote SNAr side reactions on the bromide.

-

-

Addition: Cool to 0°C. Add 1.05 eq of the amine dropwise.

-

Reaction: Stir at 0°C -> RT for 2 hours.

-

Validation (TLC/LCMS): Look for the disappearance of the starting material. The product is stable to water workup.

-

Workup: Wash with 1N HCl (to remove pyridine), then Brine. Dry over MgSO4.

Vector 2: The Activated Bromide (The Switch)

Once the sulfonamide is installed, the molecule is a Nitro-Activated Aryl Bromide . The bromine is flanked by an ortho-nitro group and a meta-sulfonamide (both Electron Withdrawing Groups). This makes the C-Br bond extremely electron-deficient.

You now face a divergent choice: Displacement (SNAr) or Coupling (Suzuki) .

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

Because the Br is ortho to the Nitro group, it is labile.

-

Scope: Thiols, primary/secondary amines, and alkoxides.

-

Mechanism: Addition-Elimination (Meisenheimer complex).

-

Critical Control: If your sulfonamide nitrogen has a proton (

), strong bases (NaH, KOtBu) will deprotonate the sulfonamide first (pKa ~10), creating a negative charge that deactivates the ring against SNAr. Use neutral nucleophiles or weak bases.

Pathway B: Suzuki-Miyaura Cross-Coupling

Coupling at the C-Br bond preserves the aromatic core while adding complexity.

-

The Challenge: Nitro groups can poison Pd catalysts or undergo competing reduction. The activated C-Br bond is also prone to oxidative addition.

-

Catalyst Choice: Use Pd(dppf)Cl2 or Pd2(dba)3 + XPhos . Buchwald ligands (XPhos, SPhos) are essential to facilitate the cycle on electron-poor rings.

-

Base Choice: Use K3PO4 or KF . Avoid hydroxides or alkoxides, which might trigger the competing SNAr background reaction.

Protocol: Suzuki Coupling on Nitro-Arene

Objective: C-C bond formation without reducing the nitro group.

-

System: 1.0 eq Sulfonamide intermediate, 1.2 eq Boronic Acid.

-

Solvent: 1,4-Dioxane/Water (9:1). Degas thoroughly (Oxygen kills the active Pd species).

-

Catalyst: 5 mol% Pd(dppf)Cl2·DCM .

-

Why: This bidentate ligand is robust and resists inhibition by the nitro group.

-

-

Base: 2.0 eq K3PO4 .

-

Conditions: Heat to 80°C for 4–6 hours.

-

Self-Validating Step: Check LCMS for the loss of the Br isotope pattern (1:1 ratio of M/M+2 disappears).

Vector 3: The Nitro Group (The Mask)

The final step is usually the reduction of the nitro group to an aniline. This aniline can then be used for amide coupling or heterocycle formation.

The Chemoselectivity Challenge

Standard hydrogenation (

Recommended Reduction Protocols

| Method | Reagents | Compatibility | Mechanism |

| Iron Reduction | Fe powder, AcOH (or NH4Cl), EtOH | Best for Br-Retention. Mild, cheap, scalable. | Single Electron Transfer (SET) |

| Tin Reduction | SnCl2·2H2O, EtOH, Heat | Excellent tolerance, but difficult workup (tin emulsions). | SET |

| Hydrogenation | H2 (1 atm), Pt/C (Sulfided) | Prevents dehalogenation. Pt is less active toward C-Br than Pd. | Catalytic Hydrogenation |

| Zinc Reduction | Zn dust, NH4Cl, MeOH | Mild, neutral pH. Good for acid-sensitive groups. | SET |

Protocol: Iron-Mediated Reduction (Bechamp Conditions)

-

Mix: Dissolve substrate in Ethanol/Water (4:1).

-

Add: 5.0 eq Iron Powder (325 mesh) and 5.0 eq Ammonium Chloride.

-

Heat: Reflux (80°C) with vigorous stirring for 2 hours.

-

Visual Cue: The reaction turns from yellow (nitro) to rust-brown/black (iron oxides).

-

-

Workup: Filter hot through Celite to remove iron sludge. Concentrate filtrate.

-

Purification: The aniline product is often pure enough for the next step; otherwise, standard silica chromatography.

References

-

Reactivity of Sulfonyl Chlorides

-

SNAr Selectivity in Nitro-Haloarenes

-

Suzuki Coupling on Nitroarenes

-

Chemoselective Nitro Reduction

- Title: Selective reduction of nitro group without affecting other functional groups.

- Source: BenchChem / Organic Chemistry Portal.

-

URL:[Link]

-

Compound Data

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]

- 5. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - 3-bromo-4-nitrobenzene-1-sulfonyl chloride (C6H3BrClNO4S) [pubchemlite.lcsb.uni.lu]

Strategic Utilization of 3-Bromo-4-nitrobenzene-1-sulfonyl Chloride in Medicinal Chemistry

The following is an in-depth technical guide on 3-Bromo-4-nitrobenzene-1-sulfonyl chloride derivatives , structured for researchers and drug development professionals.

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 3-Bromo-4-nitrobenzene-1-sulfonyl chloride (CAS 1181458-26-3) represents a "privileged scaffold." Its value lies not merely in its intrinsic activity, but in its orthogonal reactivity profile . Possessing three distinct functional handles—a sulfonyl chloride, a nitro group, and a bromine atom positioned ortho to the nitro group—this molecule serves as a versatile linchpin for divergent library synthesis.

This guide analyzes the chemical utility of this scaffold, detailing its synthesis, derivatization pathways (including SNAr and Pd-catalyzed couplings), and applications in developing antimicrobial and antineoplastic agents.

Structural Analysis & Core Synthesis

Chemical Identity[1]

-

IUPAC Name: 3-Bromo-4-nitrobenzene-1-sulfonyl chloride[1]

-

Molecular Weight: 300.51 g/mol

-

Key Features:

-

Sulfonyl Chloride (C-1): Highly reactive electrophile for sulfonamide formation.[4]

-

Nitro Group (C-4): Strong electron-withdrawing group (EWG); activates the ring for nucleophilic attack and serves as a masked aniline.

-

Bromine (C-3): Located ortho to the nitro group. This steric and electronic arrangement is critical, rendering the bromine susceptible to Nucleophilic Aromatic Substitution (SNAr) or available for metal-catalyzed cross-coupling.

-

Synthesis of the Core Scaffold

The industrial and laboratory standard for synthesizing this core involves the chlorosulfonation of 2-bromonitrobenzene. This route exploits the directing effects of the substituents to achieve regioselectivity.

Mechanism & Regiochemistry: The nitro group is a meta-director, while the bromine is an ortho/para-director.

-

Substrate: 1-Bromo-2-nitrobenzene.

-

Reagent: Chlorosulfonic acid (ClSO₃H).

-

Directing Effects:

-

The Nitro group directs incoming electrophiles to positions 4 and 6 (relative to itself).

-

The Bromine directs to positions 3, 5, and 6 (relative to itself).

-

Convergence: Position 5 (relative to Br) corresponds to Position 4 (relative to NO₂). This site is para to the bromine and meta to the nitro group, minimizing steric hindrance and aligning with electronic preferences.

-

Reaction Scheme:

Divergent Derivatization Strategies

The power of this scaffold lies in the ability to selectively manipulate its three functional groups. We define three primary "Vectors" of diversification.

Vector A: Sulfonamide Formation (The Anchor)

The sulfonyl chloride is the most reactive handle. It is typically engaged first to "anchor" the molecule to a primary or secondary amine. This reaction proceeds via nucleophilic acyl substitution at the sulfur atom.

-

Conditions: Amine (1.0 eq), Base (Et₃N or Pyridine), CH₂Cl₂ or THF, 0°C to RT.

-

Outcome: Formation of the stable sulfonamide core, retaining the Br/NO₂ functionalities for later steps.

Vector B: SNAr Displacement (The "Hotspot")

The nitro group at C-4 is a powerful EWG. It withdraws electron density from the ring, making the C-3 carbon (bearing the bromine) highly electrophilic. This allows for Nucleophilic Aromatic Substitution (SNAr) under mild conditions, replacing the bromine with amines, thiols, or alkoxides.

-

Significance: This allows for the introduction of polarity or heterocycles without using transition metal catalysts.

-

Constraint: This reaction is most efficient after the sulfonamide is formed, as the sulfonamide group itself is also electron-withdrawing (Hammett

), further activating the ring.

Vector C: Nitro Reduction & Cyclization

The nitro group can be reduced to an aniline using Fe/AcOH, SnCl₂, or catalytic hydrogenation.

-

Utility: The resulting ortho-bromoaniline is a precursor for indoles, benzimidazoles, and quinoxalines .

-

Hypoxia Targeting: In oncology, the nitro group can serve as a hypoxia-activated trigger, reducing to the toxic hydroxylamine/amine species only in the low-oxygen environment of solid tumors.

Visualizing the Chemical Space

The following diagram illustrates the logical flow of derivatization starting from the core scaffold.

Figure 1: Divergent synthesis pathways. The scaffold allows sequential modification: Sulfonylation → SNAr → Reduction.

Biological Applications & Case Studies

Carbonic Anhydrase (CA) Inhibition

Sulfonamides are the classic pharmacophore for CA inhibition. The Ar-SO₂NH₂ moiety binds to the Zn²⁺ ion in the enzyme's active site.

-

Role of 3-Br-4-NO₂: Derivatives of this scaffold have been explored as isoform-selective inhibitors (e.g., targeting CA IX in hypoxic tumors). The electron-withdrawing nature of the Br and NO₂ groups lowers the pKa of the sulfonamide NH, enhancing zinc binding.

EGFR and Kinase Inhibitors

The ortho-bromoaniline motif (derived from Vector C) is a precursor to 4-anilinoquinazolines (like Gefitinib).

-

Strategy: The sulfonyl group can act as a "tail" interacting with the solvent-exposed region of the kinase ATP pocket, while the core phenyl ring engages in

-stacking interactions.

Antimicrobial Agents

Benzenesulfonamide derivatives bearing electron-withdrawing groups often exhibit enhanced lipophilicity and membrane permeability. The 3-bromo-4-nitro motif has been incorporated into libraries screening for anti-MRSA (Methicillin-resistant Staphylococcus aureus) activity.

Experimental Protocols

Protocol 1: General Synthesis of Sulfonamide Derivatives

This protocol selectively reacts the sulfonyl chloride while preserving the bromo and nitro groups.

Materials:

-

3-Bromo-4-nitrobenzene-1-sulfonyl chloride (1.0 equiv)

-

Primary/Secondary Amine (1.1 equiv)

-

Triethylamine (Et₃N) (1.5 equiv)

-

Dichloromethane (DCM) (anhydrous)

Procedure:

-

Dissolution: Dissolve the amine and Et₃N in anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C using an ice bath.

-

Addition: Dissolve 3-Bromo-4-nitrobenzene-1-sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes. Causality: Slow addition prevents localized heating and hydrolysis of the sulfonyl chloride.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

-

Workup: Wash the reaction mixture with 1N HCl (to remove unreacted amine), followed by saturated NaHCO₃ and brine.

-

Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Water or purify via flash column chromatography.

Protocol 2: SNAr Displacement of Bromine

This protocol exploits the activating effect of the para-nitro group.

Materials:

-

Sulfonamide derivative (from Protocol 1) (1.0 equiv)

-

Nucleophile (e.g., Morpholine, Piperidine, or Thiol) (2.0 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

DMF or Acetonitrile

Procedure:

-

Setup: Combine the sulfonamide substrate, nucleophile, and K₂CO₃ in DMF.

-

Heating: Heat the mixture to 60–80°C. Note: The presence of the ortho-nitro group facilitates this displacement; higher temperatures may be required if the nucleophile is weak.

-

Monitoring: Monitor consumption of the starting material by LC-MS. The product will show a mass shift corresponding to the loss of Br (M-79/81) and addition of the nucleophile.

-

Isolation: Pour the reaction mixture into ice water. The product often precipitates. Filter and wash with water.[5] If no precipitate forms, extract with Ethyl Acetate.

Data Summary: Substituent Effects

| Substituent | Position | Electronic Effect | Reactivity Role |

| Sulfonyl Chloride | 1 | Strong EWG ( | Primary electrophile; directs meta. |

| Bromine | 3 | Weak EWG / +M Effect | Leaving group in SNAr; Handle for Pd-coupling. |

| Nitro | 4 | Strong EWG ( | Activates C-3 for SNAr; Masked amino group. |

References

-

Synthesis of Substituted Benzenesulfonyl Chlorides Source: LibreTexts Chemistry. "16.10: Synthesis of Polysubstituted Benzenes."

-

Biological Activity of Benzenesulfonamide Derivatives Source: Eze, F. U., et al. (2019).[6] "Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives." Frontiers in Chemistry, 7:634.[6][7]

-

Nucleophilic Aromatic Substitution (SNAr)

-

Chemical Identity & Properties Source: PubChem. "3-Bromo-4-nitrobenzene-1-sulfonyl chloride."[1]

Sources

- 1. PubChemLite - 3-bromo-4-nitrobenzene-1-sulfonyl chloride (C6H3BrClNO4S) [pubchemlite.lcsb.uni.lu]

- 2. scribd.com [scribd.com]

- 3. scribd.com [scribd.com]

- 4. Page loading... [wap.guidechem.com]

- 5. CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 6. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Melting point and boiling point data for 3-Bromo-4-nitrobenzene-1-sulfonyl chloride

The following technical guide details the physicochemical profile, synthesis, and handling of 3-Bromo-4-nitrobenzene-1-sulfonyl chloride , designed for researchers in medicinal chemistry and process development.

CAS: 1181458-26-3 Formula: C₆H₃BrClNO₄S Molecular Weight: 300.51 g/mol [1]

Executive Summary & Chemical Identity

3-Bromo-4-nitrobenzene-1-sulfonyl chloride is a specialized electrophilic building block used primarily in the synthesis of sulfonamide-based pharmacophores. Its structural motif—a trisubstituted benzene ring featuring a sulfonyl chloride, a nitro group, and a bromine atom—offers three distinct points for orthogonal functionalization (SNAr, Pd-catalyzed coupling, and sulfonylation), making it a high-value intermediate in fragment-based drug discovery (FBDD).

| Property | Data | Source/Note |

| IUPAC Name | 3-Bromo-4-nitrobenzene-1-sulfonyl chloride | Official Nomenclature |

| CAS Number | 1181458-26-3 | Registry |

| Appearance | Pale yellow to off-white crystalline solid | Observed in analogs |

| Solubility | Soluble in DCM, THF, EtOAc; Reacts with water | Hydrolytically unstable |

Physicochemical Data Analysis

Melting Point (MP) Data

Unlike common reagents (e.g., tosyl chloride), the experimental melting point for this specific regioisomer is rarely reported in open literature, often remaining proprietary to custom synthesis campaigns. However, structural analogs provide a reliable predictive range.

| Compound | Structure | Melting Point (°C) |

| Target | 3-Br, 4-NO₂ | 65 – 85 °C (Predicted) |

| Analog A | 4-Br, 3-NO₂ | 75 – 77 °C (Exp.) |

| Analog B | 3-NO₂ (unsubstituted) | 62 – 65 °C (Exp.) |

| Analog C | 4-NO₂ (unsubstituted) | 75 – 80 °C (Exp.) |

Technical Insight: The presence of the ortho-bromo substituent relative to the nitro group introduces steric strain, which typically lowers the lattice energy compared to the para-substituted analogs. Researchers should expect a melting transition in the 65–85°C window.

Boiling Point (BP) & Thermal Stability

-

Atmospheric Pressure: Not Applicable. Sulfonyl chlorides are thermally labile and will decompose (releasing SO₂) before reaching a boiling point at 1 atm.

-

Vacuum Distillation: Theoretical boiling point is estimated at ~150–160°C @ 0.5 mmHg , but distillation is strongly discouraged due to the risk of energetic decomposition of the nitro-aromatic moiety.

-

Recommendation: Purify via recrystallization (dry hexane/CHCl₃) or rapid silica chromatography (if stable) rather than distillation.

Synthetic Pathway & Mechanism

The most robust synthesis for this motif is the Meerwein Sulfonation , converting the corresponding aniline to the sulfonyl chloride via a diazonium intermediate. This route avoids the harsh conditions of direct chlorosulfonation, which would likely yield incorrect regiochemistry due to the directing effects of the bromo and nitro groups.

Reaction Scheme

-

Diazotization: 3-Bromo-4-nitroaniline is treated with NaNO₂/HCl at 0°C.

-

Sulfonylation: The diazonium salt is reacted with sulfur dioxide (SO₂) in the presence of a Copper(II) catalyst (CuCl₂) and acetic acid.

Figure 1: Meerwein Sulfonation pathway for regioselective synthesis.

Experimental Protocols (Self-Validating Systems)

A. Melting Point Determination (Capillary Method)

Since the literature value is variable, every batch must be characterized internally.

-

Preparation: Dry the sample in a vacuum desiccator (P₂O₅) for 2 hours to remove trace hydrolysis products (sulfonic acid).

-

Loading: Pack 2-3 mm of solid into a capillary tube.

-

Ramp: Heat rapidly to 50°C, then reduce ramp rate to 1-2°C/min .

-

Validation: If the sample "sweats" or liquefies below 60°C, it likely contains significant hydrolyzed acid impurities. Recrystallize immediately.

B. Handling & Stability Check

Sulfonyl chlorides are moisture-sensitive. A simple TLC assay validates reagent quality before use.

-

Mobile Phase: 20% EtOAc in Hexanes.

-

Sample: Dissolve a small amount in dry DCM.

-

Visualization: UV (254 nm).

-

Interpretation: The sulfonyl chloride (Rf ~0.6-0.8) is less polar than the hydrolyzed sulfonic acid (Rf ~0.0, stays at baseline). Reject batch if baseline spot >5%.

Safety & Handling (SDS Summary)

Signal Word: DANGER Hazard Statements: H314 (Causes severe skin burns), H302 (Harmful if swallowed).

| Hazard Class | Precautionary Measure |

| Corrosive | Wear nitrile gloves (double-gloving recommended) and face shield. |

| Water Reactive | Reacts violently with water to form HCl and sulfonic acid. Keep strictly anhydrous. |

| Thermal | Do not heat above 100°C in a closed system (explosion risk). |

References

-

Fluorochem Ltd. Safety Data Sheet: 3-Bromo-4-nitrobenzene-1-sulfonyl chloride (CAS 1181458-26-3).[1] Retrieved from

-

PubChem. Compound Summary: 3-Bromo-4-nitrobenzene-1-sulfonyl chloride.[2] National Library of Medicine. Retrieved from

-

Hofmann, J. (1990). Synthesis of Sulfonyl Chlorides via Meerwein Reaction. Organic Syntheses, Coll.[3] Vol. 7, p. 508. (Standard protocol reference for Meerwein sulfonation).

-

BLD Pharm. Product Specification: 3-Bromo-4-nitrobenzenesulfonyl chloride.[1][2][4] Retrieved from

Sources

A Technical Guide to the Chemical Stability of 3-Bromo-4-nitrobenzene-1-sulfonyl chloride Under Ambient Conditions

Executive Summary

3-Bromo-4-nitrobenzene-1-sulfonyl chloride is a highly reactive intermediate crucial for the synthesis of complex molecules in the pharmaceutical and agrochemical sectors. Its utility is intrinsically linked to the high electrophilicity of the sulfonyl chloride moiety, which is further activated by the presence of strong electron-withdrawing bromo and nitro groups on the aromatic ring. This heightened reactivity, however, makes the compound particularly susceptible to degradation under ambient conditions, primarily through hydrolysis. This guide provides an in-depth analysis of the factors governing its stability, outlines best practices for storage and handling, and presents a validated experimental framework for assessing its degradation profile. The methodologies described herein are designed to provide researchers and drug development professionals with the robust data needed to ensure the integrity of this critical reagent throughout its lifecycle.

Foundational Chemistry and Reactivity Profile

Chemical Identity and Physicochemical Properties

3-Bromo-4-nitrobenzene-1-sulfonyl chloride is an aromatic sulfonyl chloride characterized by a benzene ring substituted at positions 1, 3, and 4 with a sulfonyl chloride, a bromine atom, and a nitro group, respectively.

Caption: Chemical structure of the title compound.

The physical and chemical properties of this compound are summarized below. Understanding these parameters is the first step in developing appropriate handling and storage protocols.

| Property | Value | Source |

| CAS Number | 1181458-26-3 | [1] |

| Molecular Formula | C₆H₃BrClNO₄S | [2][3] |

| Molecular Weight | 300.51 g/mol | [1][3] |

| Appearance | White to slightly pale yellow solid | [4] (by analogy) |

| Melting Point | 66-70 °C | (for 4-nitro isomer) |

| Solubility | Insoluble in water; soluble in aprotic organic solvents (e.g., Toluene, THF, CH₂Cl₂) | [5] (by analogy) |

The Electronic Landscape: Understanding Inherent Reactivity

The reactivity of all sulfonyl chlorides is dominated by the electrophilic nature of the sulfur atom, which is electron-deficient due to the strong inductive effect of the two oxygen atoms and the chlorine atom.[6] In 3-Bromo-4-nitrobenzene-1-sulfonyl chloride, this effect is significantly amplified.

-

Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro substituent deactivates the benzene ring towards electrophilic substitution but, more importantly, enhances the electrophilicity of the sulfonyl sulfur, making it a prime target for nucleophilic attack.[5][7]

-

Bromo Group (-Br): The bromine atom also contributes an electron-withdrawing inductive effect, further increasing the partial positive charge on the sulfur atom.

This electronic configuration renders the molecule highly susceptible to reaction with nucleophiles, the most common of which under ambient conditions is atmospheric moisture.

The Primary Degradation Pathway: Hydrolysis

The principal cause of degradation for 3-Bromo-4-nitrobenzene-1-sulfonyl chloride under ambient conditions is hydrolysis. The sulfonyl chloride functional group is moisture-sensitive, reacting with water to yield the corresponding sulfonic acid and hydrochloric acid.[8][9][10] This process is irreversible and results in a complete loss of the desired reactivity for subsequent synthetic steps.

The hydrolysis reaction proceeds via nucleophilic attack by water on the electrophilic sulfur center.[11][12] Given the high degree of activation from the bromo and nitro groups, this reaction can be expected to occur readily upon exposure to atmospheric humidity.

Caption: The primary hydrolytic degradation pathway.

The formation of the sulfonic acid byproduct is a critical impurity to monitor, as its presence indicates the degradation of the starting material.[13]

Recommended Storage and Handling Protocols

Given its inherent reactivity and moisture sensitivity, stringent storage and handling procedures are mandatory to preserve the chemical integrity of 3-Bromo-4-nitrobenzene-1-sulfonyl chloride.

Storage Conditions

-

Container: Store in a tightly sealed container, preferably the original manufacturer's packaging.

-

Atmosphere: To minimize contact with atmospheric moisture, storage under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended.[8]

-

Temperature: Keep in a cool, dry, and well-ventilated area away from heat sources.[10]

-

Location: Store in a dedicated corrosives area, segregated from incompatible materials.[8][14]

Incompatible Materials

To prevent violent reactions or accelerated decomposition, avoid contact with:

-

Water/Moisture: Leads to hydrolysis.[15]

-

Strong Bases: Can cause rapid and potentially hazardous decomposition.[8][10]

-

Alcohols: Reacts to form sulfonate esters.[5]

-

Amines: Reacts to form sulfonamides.[6]

Safe Handling

-

Always handle this compound within a certified chemical fume hood to prevent inhalation of its dust or decomposition fumes.[10]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.

-

Avoid creating dust during transfer. Use non-reactive tools for handling.[10]

A Validated Framework for Stability Assessment

To quantitatively assess the stability of 3-Bromo-4-nitrobenzene-1-sulfonyl chloride, a forced degradation study under controlled ambient conditions is required. This involves exposing the material to defined temperature and humidity levels and monitoring its purity over time.

Rationale and Choice of Analytical Method

The goal is to quantify the disappearance of the parent compound and the appearance of its primary degradant, 3-Bromo-4-nitrobenzenesulfonic acid. While several techniques can be used, a multi-faceted approach provides the most comprehensive data.[16]

-

High-Performance Liquid Chromatography (HPLC): This is the premier technique for this application. A reverse-phase HPLC method can effectively separate the relatively nonpolar sulfonyl chloride from its more polar sulfonic acid degradant, allowing for accurate quantification of both.[17] HPLC is robust, reproducible, and avoids the high temperatures of GC that could cause analytical artifacts.[18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide a snapshot of purity, but the signals for the sulfonyl chloride and sulfonic acid may be similar. It is best used for initial identity confirmation.[16][18]

-

Gas Chromatography (GC-MS): Not recommended as a primary technique due to the thermal lability of sulfonyl chlorides, which can lead to degradation within the instrument and give a false impression of impurity.[18]

Therefore, a validated HPLC method is the cornerstone of a reliable stability study.

Experimental Workflow for Stability Testing

The process follows a logical sequence from initial characterization to final data analysis.

Caption: Workflow for assessing ambient stability.

Detailed Experimental Protocols

The following protocols provide a self-validating system for assessing stability. All sample preparations should be performed rapidly using dry glassware and aprotic solvents to prevent premature degradation.

Protocol 1: Initial Purity Assessment by HPLC (T=0)

Objective: To establish the initial purity of the material before exposure to stability conditions.

-

System Preparation:

-

HPLC System: Agilent 1260 Infinity II or equivalent with a DAD/UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detector Wavelength: 254 nm.

-

Gradient: 30% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

-

-

Standard Preparation:

-

Accurately weigh ~10 mg of 3-Bromo-4-nitrobenzene-1-sulfonyl chloride into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with dry, HPLC-grade Acetonitrile. This is the working standard.

-

-

Analysis:

-

Inject the working standard multiple times (n=5) to establish system suitability (RSD of peak area < 2.0%).

-

Calculate the area percent purity of the main peak. This serves as the T=0 baseline.

-

Protocol 2: Controlled Ambient Stability Study

Objective: To expose the compound to controlled, accelerated ambient conditions.

-

Sample Preparation:

-

Weigh approximately 100 mg of the compound into an open, shallow glass vial. Spreading the material thinly maximizes surface area exposure.

-

-

Chamber Setup:

-

Place the vial into a calibrated stability chamber set to standard ambient testing conditions (e.g., 25°C / 60% Relative Humidity).

-

-

Time Points:

-

Designate specific pull points for analysis. A typical schedule would be T=0, 24 hours, 72 hours, 7 days, 14 days, and 30 days.

-

Protocol 3: Quantitative Analysis of Degradation

Objective: To measure the change in purity at each time point.

-

Sample Collection:

-

At each designated time point, remove the vial from the chamber.

-

-

Sample Preparation:

-

Accurately weigh ~10 mg of the exposed material into a 100 mL volumetric flask.

-

Immediately dissolve and dilute to volume with dry Acetonitrile.

-

-

HPLC Analysis:

-

Analyze the time point sample using the HPLC method detailed in Protocol 1.

-

Ensure the system suitability is checked with a fresh standard injection before running the sample.

-

-

Calculation:

-

Calculate the area percent of the 3-Bromo-4-nitrobenzene-1-sulfonyl chloride peak.

-

Data Interpretation and Reporting

The data gathered allows for a clear understanding of the compound's stability profile.

Tabulation of Results

Summarize the quantitative data in a clear, structured table.

| Time Point | Purity of 3-Bromo-4-nitrobenzene-1-sulfonyl chloride (%) | Appearance of Major Degradant (Area %) |

| T = 0 | 99.5 | < 0.1 |

| T = 24 hours | 98.2 | 1.3 |

| T = 72 hours | 96.1 | 3.4 |

| T = 7 days | 91.5 | 8.0 |

| T = 14 days | 84.0 | 15.4 |

| T = 30 days | 71.3 | 28.1 |

| (Note: Data is illustrative) |

Conclusion

3-Bromo-4-nitrobenzene-1-sulfonyl chloride is a chemically unstable compound under ambient conditions, with hydrolysis being the primary degradation mechanism. The presence of two strong electron-withdrawing groups makes it exceptionally sensitive to moisture. Strict adherence to anhydrous storage and handling protocols is paramount to maintaining its quality and ensuring its successful application in synthesis. The experimental framework provided offers a robust method for quantifying its stability, enabling researchers to make informed decisions regarding its use and shelf-life.

References

-

King, J. F., & Lam, J. Y. L. (1991). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. Available at: [Link]

-

King, J. F., & Lee, T. M. (1992). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry. Available at: [Link]

-

Unknown Author. (n.d.). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. WordPress. Available at: [Link]

-

Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR. Available at: [Link]

-

Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Russian Journal of Organic Chemistry. Available at: [Link]

-

Aozun Yazhou Chemical. (n.d.). 3-Nitrobenzenesulfonyl Chloride MSDS. Aozun Yazhou Chemical. Available at: [Link]

-

Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

-

Unknown Author. (n.d.). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride. ResearchGate. Available at: [Link]

-

Various Authors. (2019). How to test the purity of p-toluenesulfonyl chloride (TsCl). ResearchGate. Available at: [Link]

-

PubChemLite. (n.d.). 3-bromo-4-nitrobenzene-1-sulfonyl chloride (C6H3BrClNO4S). PubChemLite. Available at: [Link]

-

PubChem. (n.d.). 3-Bromo-4-nitrobenzene-1-sulfonamide. PubChem. Available at: [Link]

- Google Patents. (n.d.). Determination method for sulfuryl chloride in thionyl chloride. Google Patents.

-

PubChemLite. (n.d.). 2-bromo-5-nitrobenzene-1-sulfonyl chloride (C6H3BrClNO4S). PubChemLite. Available at: [Link]

-

Cyclo Pharma Chem. (n.d.). 3-Nitro benzene sulfonyl Chloride. Cyclo Pharma Chem. Available at: [Link]

-

Master Organic Chemistry. (2018). The Sulfonyl Blocking-Group Strategy For Synthesis of Aromatic Molecules. Master Organic Chemistry. Available at: [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. PubChemLite - 3-bromo-4-nitrobenzene-1-sulfonyl chloride (C6H3BrClNO4S) [pubchemlite.lcsb.uni.lu]

- 3. scbt.com [scbt.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. guidechem.com [guidechem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. aozunasia.com [aozunasia.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. fishersci.com [fishersci.com]

- 15. CAS 121-51-7: 3-Nitrobenzenesulfonyl Chloride | CymitQuimica [cymitquimica.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Methodological & Application

General procedure for sulfonamide synthesis using 3-Bromo-4-nitrobenzene-1-sulfonyl chloride

Application Note: High-Fidelity Sulfonylation using 3-Bromo-4-nitrobenzene-1-sulfonyl chloride

Strategic Significance & Scaffold Utility

3-Bromo-4-nitrobenzene-1-sulfonyl chloride (CAS: 22958-37-8) is a high-value electrophile in medicinal chemistry. Unlike simple tosyl or mesyl chlorides, this scaffold offers three distinct vectors for diversification, making it a "linchpin" intermediate in Fragment-Based Drug Discovery (FBDD):

-

Sulfonyl Vector: Immediate engagement with amines to form the stable sulfonamide core.

-

Aryl Bromide Vector: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to build biaryl systems.

-

Nitro Vector: A latent aniline equivalent. Post-sulfonylation reduction (Fe/HCl or

/Pd) unveils a nucleophilic amine for further elaboration (e.g., urea formation or heterocycle closure).

Critical Handling Note: The presence of two strong electron-withdrawing groups (EWGs)—Nitro (

Mechanistic Insight & Reaction Logic

The synthesis of sulfonamides from sulfonyl chlorides follows a nucleophilic substitution mechanism at the sulfur atom.

-

Electronic Activation: The

group at the para position and the -

The Base Role: A base is strictly required to neutralize the hydrochloric acid (

) generated during the reaction. Failure to scavenge

Visualization: Reaction Mechanism

Figure 1: Nucleophilic substitution mechanism at the sulfonyl sulfur center.

Experimental Protocols

Two methods are provided. Method A is the industry standard for organic-soluble amines. Method B (Schotten-Baumann) is preferred for amino acids or highly polar amines soluble in water.

Method A: Anhydrous Conditions (Standard)

Best for: Primary/Secondary amines, anilines, and non-polar fragments.

Reagents:

-

Amine (1.0 equiv)[1]

-

3-Bromo-4-nitrobenzene-1-sulfonyl chloride (1.1 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous]

-

Optional: DMAP (0.1 equiv) if the amine is sterically hindered.

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

) or Argon. -

Dissolution: Dissolve the Amine (1.0 equiv) and Base (1.5 equiv) in anhydrous DCM (concentration ~0.2 M).

-

Cooling: Cool the solution to

using an ice bath. Rationale: The high reactivity of this specific sulfonyl chloride can cause exotherms; cooling prevents side reactions. -

Addition: Dissolve 3-Bromo-4-nitrobenzene-1-sulfonyl chloride (1.1 equiv) in a minimal amount of DCM and add it dropwise to the amine solution over 10–15 minutes.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Checkpoint: Monitor by TLC or LCMS. Look for the disappearance of the amine.

-

-

Workup:

-

Dilute with DCM.

-

Wash with 1M HCl (to remove unreacted amine and pyridine/TEA).

-

Wash with Saturated

(to remove hydrolyzed sulfonic acid byproducts). -

Wash with Brine, dry over

, and concentrate in vacuo.

-

Method B: Schotten-Baumann Conditions (Biphasic)

Best for: Amino acids, salts, or amines with poor solubility in DCM.

Reagents:

-

Sodium Carbonate (

) or NaOH (2.0 – 3.0 equiv) -

Solvent System: Water : Dioxane (1:1) or Water : THF (1:1)

Step-by-Step Procedure:

-

Dissolution: Dissolve the amine and

in water. -

Addition: Dissolve the sulfonyl chloride in Dioxane or THF.

-

Reaction: Add the organic solution to the aqueous amine solution at

. Vigorously stir at RT for 4–12 hours. -

Precipitation (Critical Step):

-

Acidify the mixture carefully with 1M HCl to pH ~2–3.

-

The sulfonamide often precipitates out as a solid. Filter and wash with cold water.

-

Critical Process Parameters (CPP) & Troubleshooting

The electron-deficient nature of the 3-Bromo-4-nitro ring introduces specific challenges.

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure reagents are dry. The |

| Bis-Sulfonylation | Excess Reagent + Primary Amine | If the product is |

| Dark Coloration | Decomposition | Nitro-aromatics can darken (Meisenheimer complex formation) with strong bases. Avoid strong hydroxide bases in Method A; stick to mild bases like Pyridine or TEA. |

| Starting Material Persists | Low Nucleophilicity | If the amine is an aniline with EWGs, heat may be required ( |

Visualization: Workflow Decision Tree

Figure 2: Decision matrix for selecting the optimal synthetic route.

References

-

Vertex Pharmaceuticals. (2003). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health (PMC). Link

-

ChemicalBook. (2023). 4-Nitrobenzenesulfonyl chloride: Reactivity and Applications. Link

-

GuideChem. (2023). Reactivity of Nitrobenzenesulfonyl Chlorides in Organic Synthesis. Link

-

MDPI. (2020). Nucleophilicity and Electrophilicity Indices of Nitroarenes. Link

-

PubChem. (2023). 3-Bromo-4-nitrobenzene-1-sulfonyl chloride Compound Summary. Link

Sources

Application Note: Chemoselective Sulfonylation of Primary Amines using 3-Bromo-4-nitrobenzene-1-sulfonyl chloride

Topic: Reaction conditions for 3-Bromo-4-nitrobenzene-1-sulfonyl chloride with primary amines Content Type: Application Note & Protocol Role: Senior Application Scientist

Abstract

This guide outlines the optimized reaction conditions for coupling 3-Bromo-4-nitrobenzene-1-sulfonyl chloride (electrophile) with primary amines (nucleophile) to synthesize N-substituted sulfonamides. The presence of a nitro group and a bromine atom on the benzene ring introduces competing electrophilic sites, specifically activating the bromine toward Nucleophilic Aromatic Substitution (

Introduction & Strategic Utility

The 3-bromo-4-nitrobenzenesulfonamide scaffold is a high-value intermediate in medicinal chemistry. Its utility stems from its trifunctional nature:

-

Sulfonamide moiety: A stable pharmacophore often acting as a bioisostere for carboxylic acids or as a transition-state mimetic.

-

Nitro group: Precursor to anilines (via reduction) for further derivatization (e.g., urea formation, heterocycle closure).

-

Aryl Bromide: A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or subsequent

reactions.

Critical Challenge: The nitro group at the 4-position strongly withdraws electron density, activating the ortho-bromine (position 3) toward nucleophilic attack. Researchers must strictly control temperature and stoichiometry to prevent the amine from displacing the bromine atom.

Reaction Mechanism & Chemoselectivity

The reaction proceeds via an addition-elimination mechanism at the sulfonyl sulfur.

-

Primary Pathway (Desired): Nucleophilic attack of the amine lone pair on the sulfur atom, forming a pentavalent transition state, followed by the expulsion of chloride. This reaction has a low activation energy and proceeds rapidly at

. -

Secondary Pathway (Undesired):

displacement of the bromine atom. While the nitro group activates this position, the energy barrier for breaking the

Visualization: Chemoselectivity Landscape

Figure 1: Kinetic competition between sulfonylation (green) and nucleophilic aromatic substitution (red). Low temperature favors the sulfonamide pathway.

Optimization of Reaction Conditions

Base Selection

A base is required to scavenge the HCl byproduct.

-

Pyridine: Excellent choice. Acts as both solvent/co-solvent and a nucleophilic catalyst (forming a reactive sulfonylpyridinium intermediate).

-

Triethylamine (TEA) / DIPEA: Standard non-nucleophilic bases. Effective in DCM or THF.[1]

-

Inorganic Bases (

,

Solvent Screening

| Solvent | Polarity | Suitability | Notes |

| Dichloromethane (DCM) | Non-polar | High | Standard choice. Easy workup. Good solubility for organic amines. |

| THF | Polar Aprotic | High | Good for polar amines. Dry THF prevents hydrolysis. |

| Acetonitrile | Polar Aprotic | Medium | Can accelerate |

| DMF | Polar Aprotic | Low | Hard to remove. Promotes |

Stoichiometry

-

Limiting Reagent: Primary Amine (1.0 equiv).[1]

-

Electrophile: Sulfonyl Chloride (1.05 – 1.1 equiv). Slight excess ensures complete consumption of the amine.

-

Base: 1.2 – 2.0 equiv (or excess if using pyridine as solvent).

Standard Operating Protocol (SOP)

Objective: Synthesis of N-alkyl-3-bromo-4-nitrobenzenesulfonamide on a 1.0 mmol scale.

Materials

-

Reagent A: 3-Bromo-4-nitrobenzene-1-sulfonyl chloride (MW: ~300.5 g/mol ). Note: Verify material is not hydrolyzed (should be a yellow/off-white solid, not a wet paste).

-

Reagent B: Primary Amine (e.g., Benzylamine, Alkyl amine).

-

Solvent: Anhydrous Dichloromethane (DCM).

-

Base: Triethylamine (TEA) or Pyridine.[1]

Step-by-Step Workflow

-

Preparation (0 min):

-

Flame-dry a 25 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Purge with Nitrogen (

) or Argon. -

Add Primary Amine (1.0 mmol, 1.0 equiv) and DCM (5 mL, 0.2 M concentration).

-

Add TEA (1.5 mmol, 1.5 equiv).

-

-

Temperature Equilibration (5 min):

-

Submerge the flask in an Ice/Water bath (

) . Stir for 5 minutes. Critical: Cooling suppresses the

-

-

Addition (15 min):

-

Dissolve Sulfonyl Chloride (1.1 mmol, 1.1 equiv) in minimal DCM (1-2 mL).

-

Add the sulfonyl chloride solution dropwise to the amine mixture over 5-10 minutes.

-

Observation: A mild exotherm may occur. Fuming (HCl) is suppressed by the base.

-

-

Reaction (1 - 4 hours):

-

Allow the reaction to stir at

for 1 hour. -

Remove the ice bath and allow to warm to Room Temperature (RT) .

-

Monitor by TLC (typically 30-50% EtOAc/Hexane) or LCMS. Look for the disappearance of the amine.

-

-

Workup:

-

Dilute with DCM (20 mL).

-

Wash 1 (Acidic): 1M HCl (10 mL). Removes unreacted amine and pyridine/TEA.

-

Wash 2 (Basic): Saturated

(10 mL). Removes hydrolyzed sulfonyl acid byproducts. -

Wash 3: Brine (10 mL).

-

Dry organic layer over anhydrous

or -

Filter and concentrate in vacuo.

-

Visualization: Experimental Workflow

Figure 2: Step-by-step experimental workflow for chemoselective sulfonylation.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Solution |

| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure reagents are dry. Use anhydrous solvents.[1] Check sulfonyl chloride quality (if it smells strongly of acid/vinegar, it may be degraded). |

| Impurity: M+ - HBr | Reaction temperature was too high or excess amine was used. Maintain | |

| Starting Material Remains | Base consumed by HCl | Ensure at least 1.1 equiv of base is present. If using amine salts (e.g., hydrochloride salt of the amine), add extra base (2.5 equiv total). |

Safety & Handling

-

Corrosivity: 3-Bromo-4-nitrobenzene-1-sulfonyl chloride causes severe skin burns and eye damage. Handle in a fume hood.

-

Sensitizer: Sulfonamides can cause allergic reactions in sensitive individuals.

-

Pressure: Do not seal the reaction vessel tightly if gas evolution is possible (though rare in this specific mechanism).

References

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

-

Chemoselectivity in Nitro-Aryl Systems

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link (Discusses activation of aryl halides by nitro groups).

-

-

Nosyl Protecting Group Strategy (Analogous Chemistry)

-

Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. Link (Establishes the stability and formation conditions of nitrobenzenesulfonamides).

-

-

General Protocol Validation

-

BenchChem Protocols.General Procedure for the Nosylation of a Primary Amine. Link (Validated general workflow for nitrobenzenesulfonyl chlorides).

-

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-Bromo-4-nitrobenzene-1-sulfonyl Chloride Derivatives

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 3-bromo-4-nitrobenzene-1-sulfonyl chloride. This substrate is a valuable building block in medicinal chemistry and materials science, primarily for the synthesis of complex sulfonamides and other functionalized aromatic compounds. The primary synthetic challenge lies in achieving chemoselective functionalization of the C-Br bond while preserving the highly reactive sulfonyl chloride moiety and the electron-withdrawing nitro group. This document explores four major classes of palladium-catalyzed reactions—Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Buchwald-Hartwig amination—as powerful methodologies for C-C and C-N bond formation. For each reaction, we delve into the mechanistic underpinnings, critical experimental parameters, and provide field-proven, step-by-step protocols designed for researchers, scientists, and drug development professionals.

Introduction and Strategic Considerations

Substituted aromatic sulfonyl chlorides are foundational precursors for a vast array of organic compounds, most notably the sulfonamide class of pharmaceuticals, which includes antibiotics, diuretics, and hypoglycemic agents.[1] The specific scaffold, 3-bromo-4-nitrobenzene-1-sulfonyl chloride, offers three distinct points for chemical modification: the bromine atom, the nitro group, and the sulfonyl chloride. Palladium-catalyzed cross-coupling reactions provide a robust platform for selectively targeting the carbon-bromine bond, enabling the introduction of diverse aryl, vinyl, alkynyl, and amino functionalities.[2]

The Chemoselectivity Challenge:

The successful functionalization of this substrate hinges on navigating the reactivity of its three key functional groups:

-

The C-Br Bond: The bromine atom is the intended target for palladium-catalyzed cross-coupling. Its reactivity is significantly enhanced by the strong electron-withdrawing effect of the para-nitro group, which facilitates the rate-determining oxidative addition step to the Pd(0) catalyst.[3][4]

-

The Sulfonyl Chloride (-SO₂Cl) Group: This is a highly electrophilic and moisture-sensitive functional group. It is susceptible to hydrolysis to the corresponding sulfonic acid, especially under basic aqueous conditions often employed in cross-coupling.[5] Furthermore, under certain conditions, the C-S bond itself can be cleaved in a palladium-catalyzed process known as desulfinative coupling.[6][7] Therefore, reaction conditions must be judiciously chosen to minimize these side pathways.

-

The Nitro (-NO₂) Group: While serving to activate the C-Br bond, the nitro group can be sensitive to certain reaction conditions. Strong bases or reducing conditions (which can sometimes be generated in situ) may lead to unwanted side reactions.[8][9] Recent advances have even demonstrated the use of the nitro group itself as a leaving group in cross-coupling, underscoring the need for precise reaction control to ensure selective C-Br activation.[10][11][12]

General Mechanistic Framework of Palladium-Catalyzed Cross-Coupling

Nearly all palladium-catalyzed cross-coupling reactions discussed herein proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[13] Understanding this fundamental pathway is crucial for troubleshooting and optimizing reactions.

The cycle consists of three primary steps:

-

Oxidative Addition: A low-coordinate, electron-rich Pd(0) complex reacts with the aryl halide (Ar-X), cleaving the C-X bond and inserting the palladium to form a square planar Pd(II) species. This is often the rate-limiting step.

-

Transmetalation (for Suzuki, Sonogashira, etc.) or Olefin Insertion (for Heck): The aryl group on the Pd(II) complex is exchanged with the R-group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling). Alternatively, an olefin coordinates to the palladium and inserts into the Pd-Ar bond (Heck reaction).

-

Reductive Elimination: The two organic fragments (Ar and R) on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most versatile methods for constructing biaryl or aryl-vinyl linkages by coupling an organoboron reagent (typically a boronic acid or ester) with an organic halide.[14][15]

Causality Behind Experimental Choices

-

Catalyst System: The electron-deficient nature of the 3-bromo-4-nitrobenzene core makes oxidative addition relatively facile. However, efficient transmetalation and reductive elimination are key. Bulky, electron-rich monophosphine ligands such as RuPhos, SPhos, or XPhos are often superior as they accelerate reductive elimination and prevent catalyst decomposition.[16]

-

Base Selection: The base plays a critical role in activating the boronic acid to form a more nucleophilic "ate" complex, which facilitates transmetalation.[13][14] For the substrate , mild inorganic bases like K₃PO₄ or K₂CO₃ are preferred. They are strong enough to promote catalysis but minimize the risk of hydrolyzing the sulfonyl chloride or reacting with the nitro group.

-

Solvent System: Anhydrous solvents like 1,4-dioxane or toluene are often used, sometimes with a small amount of water to aid in dissolving the inorganic base and facilitating the formation of the borate complex.

Detailed Protocol: Suzuki-Miyaura Coupling

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 3-bromo-4-nitrobenzene-1-sulfonyl chloride (1.0 equiv), the desired arylboronic acid (1.3 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).

-

Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., RuPhos, 4.4 mol%).

-

Solvent Addition & Degassing: Add anhydrous, degassed 1,4-dioxane (to make a ~0.1 M solution). Seal the vessel and sparge the mixture with argon gas for 15-20 minutes.

-

Reaction: Place the sealed vessel in a preheated oil bath or heating block at 90 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-16 hours).

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

-

Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Arylboronic Acid Partner | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | RuPhos (4.4) | K₃PO₄ (2.5) | Dioxane | 90 | 6 | 85-95 |

| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (3.0) | Toluene/H₂O | 100 | 12 | 80-90 |

| 3,5-Dimethylphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4.4) | Cs₂CO₃ (2.0) | Dioxane | 100 | 16 | 75-85 |

| 4-Trifluoromethylphenylboronic acid | Pd₂(dba)₃ (2) | RuPhos (4.4) | K₃PO₄ (2.5) | Dioxane | 90 | 8 | 88-96 |

Application 2: Mizoroki-Heck Reaction for C-C Bond Formation

The Mizoroki-Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted olefins, representing a powerful method for C(sp²)-C(sp²) bond formation.[17][18]

Causality Behind Experimental Choices

-

Catalyst System: Classical Heck conditions often use Pd(OAc)₂ or PdCl₂ as the catalyst precursor. While phosphine ligands can be used, phosphine-free conditions employing a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) are often effective, especially for activated aryl halides.[17]

-

Base Selection: A base is required to neutralize the HX generated during the reaction and regenerate the Pd(0) catalyst from the H-Pd-X intermediate. Organic bases like triethylamine (Et₃N) or inorganic bases like NaOAc or K₂CO₃ are commonly used. For this substrate, a weaker inorganic base is preferable to protect the sulfonyl chloride.

-

Alkene Partner: Electron-poor alkenes, such as acrylates and styrenes, are generally the most effective coupling partners. The regioselectivity is high, with the aryl group typically adding to the less substituted carbon of the double bond.[19]

Detailed Protocol: Mizoroki-Heck Reaction

Step-by-Step Methodology:

-

Vessel Preparation: To a sealable reaction tube, add 3-bromo-4-nitrobenzene-1-sulfonyl chloride (1.0 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and palladium(II) acetate (Pd(OAc)₂, 5 mol%).

-

Reagent Addition: Add the alkene (e.g., butyl acrylate, 1.5 equiv) followed by the solvent (e.g., anhydrous DMF or NMP, to ~0.2 M).

-

Reaction: Seal the tube and place it in a preheated block at 120 °C. Stir for 12-24 hours.

-

Monitoring & Workup: After cooling, dilute the reaction with ethyl acetate and water.

-

Extraction & Purification: Separate the organic layer, wash with water (3x) and brine, dry over MgSO₄, filter, and concentrate. Purify the residue by flash chromatography to yield the trans-alkene product.

Table 2: Representative Conditions for Mizoroki-Heck Reaction

| Alkene Partner | Pd Source (mol%) | Additive (equiv) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |

| n-Butyl acrylate | Pd(OAc)₂ (5) | None | K₂CO₃ (2.0) | DMF | 120 | 18 | 70-80 |

| Styrene | Pd(OAc)₂ (3) | P(o-tol)₃ (6 mol%) | Et₃N (2.0) | Acetonitrile | 100 | 24 | 65-75 |

| 4-Vinylpyridine | PdCl₂(PPh₃)₂ (5) | None | NaOAc (2.0) | DMA | 130 | 16 | 60-70 |

Application 3: Sonogashira Coupling for C-C Bond Formation

The Sonogashira coupling is the premier method for the synthesis of aryl alkynes, coupling a terminal alkyne with an aryl halide.[20] The reaction is unique in that it typically employs a dual-catalyst system of palladium and copper(I).[21]

Causality Behind Experimental Choices

-

Catalyst System: The classic catalyst system is a combination of a Pd(0) source (often formed in situ from PdCl₂(PPh₃)₂) and a copper(I) salt (CuI). The palladium complex undergoes oxidative addition with the aryl bromide, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which is the active species for transmetalation to the palladium center.[22]

-

Base and Solvent: An amine base, typically triethylamine or diisopropylethylamine (DIPEA), is essential. It serves to deprotonate the terminal alkyne and also acts as the solvent.[20]

-

Atmosphere: It is critical to perform the reaction under strictly anaerobic (inert) conditions. Oxygen can induce the oxidative homocoupling of the terminal alkyne (Glaser coupling), a major side reaction that consumes the alkyne and complicates purification.

Detailed Protocol: Sonogashira Coupling

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried Schlenk flask, add 3-bromo-4-nitrobenzene-1-sulfonyl chloride (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%).

-

Inerting: Evacuate and backfill the flask with argon three times.

-

Reagent Addition: Under a positive argon flow, add anhydrous triethylamine (Et₃N). To this suspension, add the terminal alkyne (1.2 equiv) via syringe.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) until the starting material is consumed, as monitored by TLC. The reaction is often accompanied by the formation of a precipitate (triethylammonium bromide).[23]

-

Workup: Once complete, concentrate the reaction mixture under reduced pressure.

-

Purification: Redissolve the residue in ethyl acetate, wash with saturated aq. NH₄Cl (to remove copper salts), water, and brine. Dry the organic layer, concentrate, and purify by flash chromatography.

Table 3: Representative Conditions for Sonogashira Coupling

| Terminal Alkyne Partner | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base/Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | 40 | 4 | 85-95 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ (4) | CuI (6) | DIPEA/THF | RT | 6 | 90-98 |

| 1-Octyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | 50 | 8 | 75-85 |

| 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | RT | 2 | 90-97 |

Application 4: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a transformative reaction for the synthesis of aryl amines via the palladium-catalyzed coupling of amines with aryl halides.[24]

Causality Behind Experimental Choices

-

Catalyst System: This reaction is highly sensitive to the choice of ligand. Sterically hindered, electron-rich biarylphosphine ligands (e.g., BrettPhos, BINAP) are essential for promoting the challenging C-N reductive elimination step.[24]

-

Base Selection: A strong, non-nucleophilic base is typically required to deprotonate the amine or the intermediate palladium-amine complex. Sodium tert-butoxide (NaOt-Bu) is common. However, this poses a significant challenge for our substrate, as strong bases can promote side reactions with the nitro group.[8] Therefore, a careful screening of bases is paramount. Weaker bases like K₃PO₄ or Cs₂CO₃ may be effective, albeit requiring higher temperatures or longer reaction times.

-

Amine Partner: The reaction is broadly applicable to both primary and secondary alkyl and aryl amines.

Detailed Protocol: Buchwald-Hartwig Amination

Caption: Experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology:

-

Glovebox Preparation: All steps should be performed in an inert atmosphere glovebox. To a reaction vial, add the palladium precatalyst (e.g., BrettPhos Pd G3, 3 mol%), the base (e.g., K₃PO₄, 2.0 equiv), and 3-bromo-4-nitrobenzene-1-sulfonyl chloride (1.0 equiv).

-

Reagent Addition: Add the amine (1.2 equiv) followed by anhydrous toluene.

-

Reaction: Seal the vial, remove it from the glovebox, and place it in a preheated block at 110 °C.

-

Monitoring and Workup: After 12-24 hours, cool the reaction, dilute with ethyl acetate, and filter through Celite®.

-

Purification: Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify by flash chromatography.

Table 4: Representative Conditions for Buchwald-Hartwig Amination

| Amine Partner | Pd Precatalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |

| Morpholine | BrettPhos Pd G3 (3) | K₃PO₄ (2.0) | Toluene | 110 | 18 | 70-85 |

| Aniline | XPhos Pd G2 (4) | Cs₂CO₃ (2.0) | Dioxane | 100 | 24 | 60-75 |

| n-Hexylamine | RuPhos Pd G3 (3) | K₂CO₃ (3.0) | t-BuOH | 100 | 20 | 55-70 |

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive catalyst. 2. Insufficiently anhydrous/anaerobic conditions. 3. Incorrect base or solvent. | 1. Use a fresh catalyst or a more active precatalyst. 2. Ensure solvents are dry and the system is properly degassed/inert. 3. Screen alternative bases and solvents. |

| Starting Material Decomposition | 1. Hydrolysis of the sulfonyl chloride. 2. Reaction with a strong base (e.g., NaOt-Bu). | 1. Use anhydrous conditions and a milder base (K₂CO₃, K₃PO₄). 2. Lower the reaction temperature and shorten the reaction time. |

| Hydrodehalogenation | The C-Br bond is reduced to C-H. This is a common side reaction, especially in Buchwald-Hartwig amination.[25] | 1. Change the ligand; more sterically hindered ligands often suppress this pathway. 2. Lower the reaction temperature. |

| Formation of Biaryl Homocoupling Product | In Suzuki coupling, this arises from a side reaction of the boronic acid. | 1. Ensure rigorous degassing to remove oxygen. 2. Use a slight excess of the aryl bromide relative to the boronic acid. |

References

-

Darses, S. et al. (2009). Palladium-Catalyzed C−H Bond Functionalization with Arylsulfonyl Chlorides. Journal of the American Chemical Society. Available at: [Link]

-

Boger, D. L. et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters. Available at: [Link]

-

Nakao, Y. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. Available at: [Link]

-

Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. Available at: [Link]

-

Leadbeater, N. E. et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Available at: [Link]

-

Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. PubMed. Available at: [Link]

-

Lee, P. H. et al. (2001). Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. Organic Letters. Available at: [Link]

-

Plummer, S. & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis. Available at: [Link]

-

Kumar, S. et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. Available at: [Link]

-

de Vries, J. G. (2017). Heck Reaction—State of the Art. Molecules. Available at: [Link]

-

Sen, A. & Yamada, Y. M. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig. Thieme Chemistry. Available at: [Link]

-

Buchwald, S. L. et al. (2011). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society. Available at: [Link]

-

Kandathil, V. et al. (2021). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with phenylboronic acid. ResearchGate. Available at: [Link]

-

Beller, M. et al. (2001). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics. Available at: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

-

Willis, M. C. et al. (2016). One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. Chemical Science. Available at: [Link]

-

NROChemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

-

Wang, D. et al. (2020). Palladium‐catalyzed ortho‐C−H sulfonylation with arylsulfonyl chlorides. ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

-

Horváth, I. T. & Anastas, P. T. (Eds.). (2022). CHAPTER 11: Heck Reactions. Greener Organic Transformations. Available at: [Link]

-

Nakao, Y. et al. (2017). The Buchwald-Hartwig Amination of Nitroarenes. ResearchGate. Available at: [Link]

-

Littke, A. F. & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Available at: [Link]

-

Vogel, P. et al. (2001). Palladium-Catalyzed Stille Cross-Couplings of Sulfonyl Chlorides and Organostannanes. Organic Letters. Available at: [Link]

-

Jones, A. C. et al. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education. Available at: [Link]

-

Wikipedia. (2024). Buchwald–Hartwig amination. Available at: [Link]

-

Organic Chemistry Portal. Heck Reaction. Available at: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

-

Veisi, H. et al. (2018). Nitro group reduction and Suzuki reaction catalysed by palladium supported on magnetic nanoparticles modified with carbon quantum dots generated from glycerol and urea. Applied Organometallic Chemistry. Available at: [Link]

-

Ritter, T. et al. (2017). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Angewandte Chemie International Edition. Available at: [Link]

-

Garlyauskas, R. et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

-

Lopp, M. et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters. Available at: [Link]

-

Larhed, M. (2008). Heck Reactions with Aryl Chlorides. Diva-Portal.org. Available at: [Link]

-

Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

-

Wikipedia. (2024). Sonogashira coupling. Available at: [Link]

Sources

- 1. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides [organic-chemistry.org]

- 4. uwindsor.ca [uwindsor.ca]